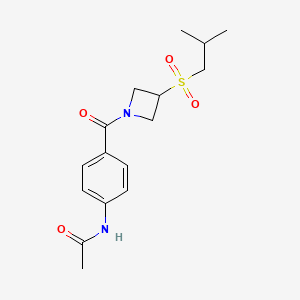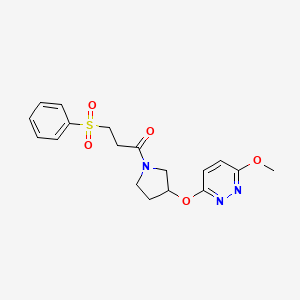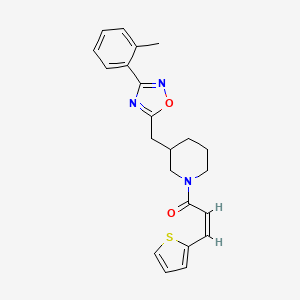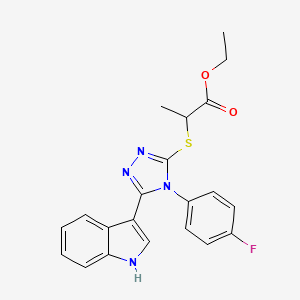![molecular formula C17H12BrN3S2 B2904915 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine CAS No. 1040646-67-0](/img/structure/B2904915.png)
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine, also known as BPTP, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. BPTP is a pyrazolopyrazine derivative that has been shown to have promising results in treating different diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Photovoltaic Device Application
The synthetic route for thieno[3,4-b]pyrazine-based monomers and their application in photovoltaic devices demonstrates the importance of these compounds in the development of donor−acceptor copolymers for energy harvesting technologies. Specifically, copolymerization with donor segments like fluorene, carbazole, and indolocarbazole through a Suzuki cross-coupling reaction has been explored, highlighting the potential of thieno[3,4-b]pyrazine derivatives in enhancing photovoltaic performance due to favorable optical properties, electrochemical behavior, and energy levels (Zhou et al., 2010).
Anticancer Activity
Another significant application of related pyrazole and pyrazine derivatives is in the field of cancer research. For instance, novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units have shown potent cytotoxicity and apoptotic activity against various cancer cell lines. These findings underscore the therapeutic potential of pyrazolo[1,5-a]pyrazine derivatives in developing new anticancer compounds, demonstrating their ability to induce apoptosis in cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, in a concentration-dependent manner (Liu et al., 2019).
Antimicrobial and Antifungal Activities
Research into sulfur-containing benzothieno[2,3-d]pyrimidines has revealed their potential in combating bacterial and fungal infections. These compounds, synthesized through reactions involving hydrazine hydrate and various derivatives, have been found to exhibit good antibacterial and antifungal activities, highlighting the utility of pyrazolo[1,5-a]pyrazine derivatives in developing new antimicrobial agents (Ghorab & Hamide, 1995).
Synthesis of Heterocyclic Compounds
The synthesis of pyrazolopyrazol derivatives via reactions with donor compounds showcases the versatility of pyrazolo[1,5-a]pyrazine derivatives in organic chemistry. These reactions, conducted in ethanol in the presence of acetic or sulphuric acid, yield products with potential applications in pharmaceuticals and materials science, further underscoring the broad utility of these compounds (Abou-Zied & El-Mansory, 2014).
Mechanism of Action
While the mechanism of action for “4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine” is not explicitly mentioned, similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as novel CDK2 inhibitors . CDK2 inhibition is a target for cancer treatment that selectively targets tumor cells .
Future Directions
Given the lack of specific information on “4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine”, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. Similar compounds have shown promise as novel CDK2 inhibitors, suggesting potential directions for future research .
properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3S2/c18-13-4-1-3-12(9-13)11-23-17-15-10-14(16-5-2-8-22-16)20-21(15)7-6-19-17/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCBZRKDBIUCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2904838.png)
![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)
![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)
![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)


![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)

![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)